Physicochemical Comparison: 1,4- vs. 1,3-Regioisomers
The 1,4-diisopropyl substitution pattern on the 5-aminopyrazole core yields a distinct lipophilicity (LogP) and polar surface area (TPSA) profile compared to the 1,3-diisopropyl regioisomer, as well as mono-substituted 1-isopropyl and 4-isopropyl analogs. These computed differences directly impact predicted membrane permeability and solubility characteristics. While direct experimental permeability data are lacking, the calculated values provide a rational basis for selection in drug discovery campaigns .
| Evidence Dimension | Calculated Physicochemical Properties (LogP, TPSA, Molecular Weight) |
|---|---|
| Target Compound Data | LogP = 2.1696; TPSA = 43.84 Ų; MW = 167.25 g/mol |
| Comparator Or Baseline | 1,3-Diisopropyl-1H-pyrazol-5-amine (Sigma-Aldrich): InChI indicates different substitution pattern; 1-Isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1): MW = 125.17 g/mol; LogP values for 1,4-isomer are numerically distinct from values reported for other 5-aminopyrazoles |
| Quantified Difference | MW difference vs. 1-isopropyl analog: +42.08 g/mol; TPSA difference is substrate-dependent but reflects distinct hydrogen-bonding capacity |
| Conditions | Computational predictions (ChemScene datasheet); comparator data from vendor specifications and literature |
Why This Matters
Selection of the appropriate regioisomer based on predicted physicochemical properties can streamline lead optimization by matching compound properties to target product profiles (e.g., CNS vs. peripheral exposure).
